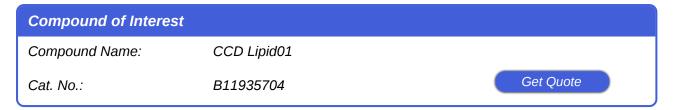


# An In-depth Technical Guide to the Physicochemical Properties of CCD Lipid01

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This guide provides a comprehensive overview of the physicochemical properties of **CCD Lipid01**, a cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic agents. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of key processes.

### **Core Physicochemical Properties of CCD Lipid01**

**CCD Lipid01**, also identified as LP-01, is an ionizable cationic amino lipid. Its properties are pivotal for the effective encapsulation and intracellular delivery of nucleic acids, such as mRNA and sgRNA. The ionizable nature of **CCD Lipid01** is a key design feature, allowing for a pH-dependent charge that facilitates both nucleic acid complexation during formulation and subsequent release from the endosome into the cytoplasm of target cells.

Table 1: Physicochemical and General Properties of **CCD Lipid01** 



Property	Value	Source
Chemical Name	9Z,12Z-octadecadienoic acid, 3-[4,4-bis(octyloxy)-1- oxobutoxy]-2-[[[[3- (diethylamino)propoxy]carbony l]oxy]methyl]propyl ester	[1]
Synonyms	LP-01, CIN-16645	[1]
CAS Number	1799316-64-5	[1]
Molecular Formula	С50Н93NО9	[1]
Molecular Weight	852.3 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
рКа	~6.1	[1][3]
Purity	>95%	[1]
Solubility	Soluble in Ethanol, DMSO, DMF, Dichloromethane	[1][3]
Storage	-20°C	[3]

## Lipid Nanoparticle (LNP) Formulation and Characterization

**CCD Lipid01** is a critical component in lipid nanoparticle formulations designed for in vivo delivery. A notable application involves the delivery of CRISPR/Cas9 gene-editing components. A study by Finn et al. (2018) details a specific LNP formulation utilizing **CCD Lipid01** (referred to as LP-01 in the publication) for robust and persistent in vivo genome editing of the transthyretin (Ttr) gene in the liver[4].

Table 2: Characterization of an LP-01 (**CCD Lipid01**) Containing LNP Formulation for CRISPR/Cas9 Delivery



Parameter	Value	Method
Mean Particle Size	< 100 nm	Dynamic Light Scattering (DLS)
Encapsulation Efficiency	High (specific values may vary based on payload and process)	Not explicitly stated in the provided search results
Biodistribution	Predominantly targets the lung, with different characteristics from other clinically approved LNPs.	In vivo studies[5]
Biocompatibility	Well-tolerated with a biodegradable profile.	In vivo studies in mice and rats[1][4]

## **Experimental Protocols Lipid Nanoparticle (LNP) Formulation**

The following protocol is a general representation based on common LNP manufacturing techniques used for encapsulating nucleic acids. Specific ratios and concentrations are critical for optimal performance and should be determined empirically for each application.

Protocol 1: LNP Formulation by Microfluidic Mixing

- Preparation of Lipid Stock Solution:
  - Dissolve CCD Lipid01 (ionizable lipid), a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid)[6].
  - The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mM[6].
- Preparation of Aqueous Phase:



 Dissolve the nucleic acid payload (e.g., mRNA, sgRNA/Cas9 mRNA) in an acidic aqueous buffer (e.g., sodium acetate buffer, pH 4-5). The acidic pH ensures that the ionizable lipid is protonated and positively charged.

#### Microfluidic Mixing:

- Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
- Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a
  defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to selfassembly of the LNPs with the nucleic acid encapsulated.
- Purification and Buffer Exchange:
  - Dialyze the resulting LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This process neutralizes the surface charge of the LNPs, which is important for in vivo stability.
  - Concentrate the purified LNPs to the desired final concentration using a suitable method like tangential flow filtration.

### **LNP Characterization**

Protocol 2: Particle Size and Zeta Potential Measurement

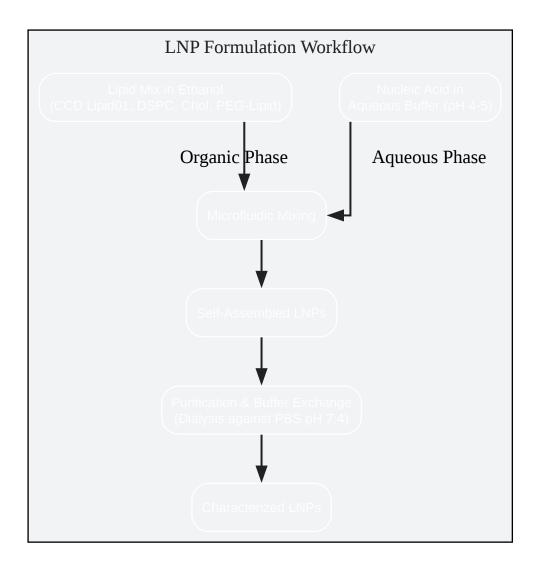
- Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., PBS for size, deionized water for zeta potential) to a suitable concentration for measurement.
- Dynamic Light Scattering (DLS) for Particle Size:
  - Use a DLS instrument to measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs.
  - Equilibrate the sample to the desired temperature (e.g., 25°C) before measurement.
  - Perform multiple measurements and average the results.



- Zeta Potential Measurement:
  - Use an electrophoretic light scattering instrument to measure the zeta potential of the LNPs.
  - The zeta potential provides information about the surface charge of the nanoparticles and their colloidal stability.

### **Mandatory Visualizations**

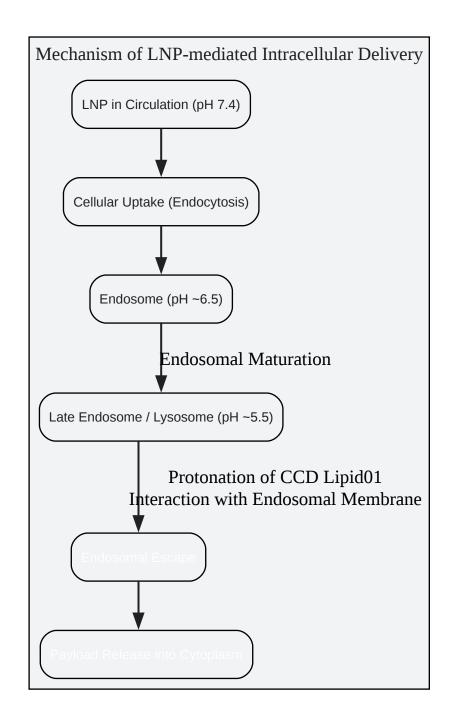
The following diagrams illustrate key conceptual frameworks related to the application of **CCD Lipid01** in LNP-based drug delivery.



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Caption: LNP Formulation Workflow.



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Caption: LNP Intracellular Delivery Pathway.



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